molecular formula C10H20O6 B1602057 Ethyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)-acetate CAS No. 118988-04-8

Ethyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)-acetate

Cat. No. B1602057
M. Wt: 236.26 g/mol
InChI Key: PBLJUNKNKQCNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)-acetate, also known as 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate, is a chemical compound with the molecular formula C11H20O6 . It has a molecular weight of 248.27 g/mol .


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C11H20O6/c1-2-11(13)17-10-9-16-8-7-15-6-5-14-4-3-12/h2,12H,1,3-10H2 . The Canonical SMILES representation is C=CC(=O)OCCOCCOCCOCCO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 13 . The exact mass of the compound is 248.12598835 g/mol . The topological polar surface area of the compound is 74.2 Ų .

properties

IUPAC Name

ethyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLJUNKNKQCNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556773
Record name Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)-acetate

CAS RN

118988-04-8
Record name Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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